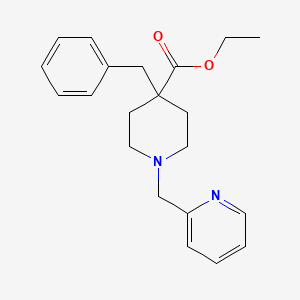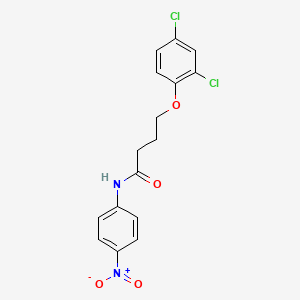
ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic effects on Alzheimer's disease and aging-related cognitive decline.
Mecanismo De Acción
The mechanism of action of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is not fully understood, but it is thought to involve multiple pathways. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to increase the expression of genes involved in the growth and survival of neurons, as well as to reduce inflammation and oxidative stress in the brain. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to increase the levels of several proteins that are important for synaptic function and plasticity.
Biochemical and Physiological Effects:
ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects that are relevant to its potential therapeutic effects. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to increase the levels of several proteins that are important for synaptic function and plasticity, including synaptophysin and PSD-95. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of Alzheimer's disease and aging-related cognitive decline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is that it has been extensively studied in animal models of Alzheimer's disease and aging, and has been shown to have promising therapeutic effects. However, one limitation of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate. One direction is to further elucidate its mechanism of action and to optimize its therapeutic potential. Another direction is to test its safety and efficacy in clinical trials. Additionally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate could be tested in combination with other compounds or therapies to determine whether it has synergistic effects. Finally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate could be tested in other neurological disorders besides Alzheimer's disease and aging-related cognitive decline.
Métodos De Síntesis
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is synthesized using a multistep process that involves the condensation of 2,4-dinitrophenol with 2-(2-chloroethoxy)pyridine to form 2-(2-chloroethoxy)-4-nitrophenol. This intermediate is then reacted with benzylamine and piperidine to form the final product, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic effects on Alzheimer's disease and aging-related cognitive decline. Studies have shown that ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate can improve memory and cognitive function in animal models of Alzheimer's disease and aging. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.
Propiedades
IUPAC Name |
ethyl 4-benzyl-1-(pyridin-2-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20(24)21(16-18-8-4-3-5-9-18)11-14-23(15-12-21)17-19-10-6-7-13-22-19/h3-10,13H,2,11-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDZYYVDMTIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methylcyclohexyl)amino]-2-azepanone](/img/structure/B5037739.png)


![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)
![5-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5037767.png)
![methyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B5037776.png)
![1-ethyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B5037783.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5037789.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)
![3-(3-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5037806.png)
![1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5037807.png)
![tetramethyl 6'-benzoyl-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5037816.png)
![2-(4-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5037822.png)
